Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate
CAS No.:
Cat. No.: VC18246760
Molecular Formula: C10H12ClNO4S
Molecular Weight: 277.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClNO4S |
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Molecular Weight | 277.73 g/mol |
IUPAC Name | methyl 3-chlorosulfonyl-4-(dimethylamino)benzoate |
Standard InChI | InChI=1S/C10H12ClNO4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3 |
Standard InChI Key | JLWFZRDSEMIRJO-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate integrates three key functional groups: a methyl ester, a chlorosulfonyl moiety, and a dimethylamino substituent. The ester group at the 1-position confers lipophilicity, while the electron-withdrawing chlorosulfonyl group enhances electrophilicity at the 3-position. The dimethylamino group at the 4-position introduces basicity and potential for hydrogen bonding, influencing solubility and reactivity.
Molecular Formula and Weight
Derived from its IUPAC name, the molecular formula is inferred as C₁₀H₁₂ClNO₄S, with a molecular weight of 277.73 g/mol. This aligns with analogous chlorosulfonyl benzoates, where substituents contribute distinct mass increments .
Spectroscopic Characterization
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¹H NMR: The dimethylamino group typically resonates as a singlet near δ 2.8–3.1 ppm due to the equivalence of its two methyl groups. Aromatic protons adjacent to electron-withdrawing substituents (e.g., SO₂Cl) appear downfield (δ 7.5–8.5 ppm), while ester methyl groups resonate near δ 3.8–4.0 ppm .
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IR Spectroscopy: Strong absorption bands for the sulfonyl chloride (S=O, ~1350–1200 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) dominate the spectrum .
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Mass Spectrometry: High-resolution MS would likely exhibit a molecular ion peak ([M+H]⁺) at m/z 278.03, with fragments corresponding to loss of Cl (Δ m/z -35) and SO₂ (Δ m/z -64) .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves sequential functionalization of a benzoic acid precursor:
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Esterification: 4-(Dimethylamino)benzoic acid is converted to its methyl ester using methanol under acidic catalysis (e.g., H₂SO₄) .
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Chlorosulfonation: The methyl ester undergoes electrophilic sulfonation at the 3-position using chlorosulfonic acid (HSO₃Cl) at 0–5°C to minimize side reactions .
Reaction Scheme:
Industrial Considerations
Large-scale production employs continuous flow reactors to manage the exothermic nature of chlorosulfonation. Automated systems enhance yield (≥85%) and purity (>95%) by optimizing residence time and temperature .
Reactivity and Chemical Transformations
The chlorosulfonyl group serves as a versatile electrophile, enabling diverse transformations:
Nucleophilic Substitution
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With Amines: Forms sulfonamides, critical in drug design (e.g., protease inhibitors) .
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With Alcohols: Produces sulfonate esters, used as alkylating agents .
Reduction and Oxidation
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